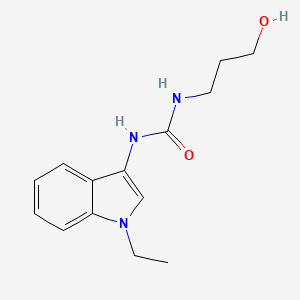
1-(1-ethyl-1H-indol-3-yl)-3-(3-hydroxypropyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of urea derivatives like 1-(1-ethyl-1H-indol-3-yl)-3-(3-hydroxypropyl)urea involves complex reactions where key functionalities are introduced to the urea backbone. Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement has been demonstrated as a potent method for synthesizing hydroxamic acids and ureas from carboxylic acids. This method provides good yields under milder conditions, highlighting an efficient pathway for creating various urea derivatives (Thalluri et al., 2014).
Molecular Structure Analysis
The molecular structure of urea derivatives reveals interactions that define their chemical behavior. For instance, the crystal structure of N 2-[1-(2-Hydroxyphenyl)ethylidene]-N 2′-(1H-indol-3-ylmethylene)carbonic dihydrazide, a related compound, shows the indole component twisted in relation to the molecule's main body, indicating potential reactivity sites and structural stability provided by intramolecular hydrogen bonds (Saharin et al., 2008).
Chemical Reactions and Properties
Urea derivatives undergo various chemical reactions, reflecting their versatile chemical properties. The Ag-Catalyzed intramolecular sequential vicinal diamination of alkynes with isocyanates leading to the synthesis of fused indole-cyclic urea derivatives showcases the complex reactions these compounds can participate in. This process highlights the urea derivatives' ability to engage in multiple bond-forming events, emphasizing their reactivity and potential for creating complex molecules (Rajesh et al., 2017).
Physical Properties Analysis
The physical properties of urea derivatives, such as solubility, melting points, and stability, are crucial for their application in various fields. Studies on compounds like 1-methyl-3-(5-nitropyridin-2-yl) urea, an important intermediate for small molecule anticancer drugs, provide insights into the optimization of synthetic methods that enhance yield and purity, directly influencing their physical properties (Zhang et al., 2019).
Aplicaciones Científicas De Investigación
Crystal Structure and Biological Activity
Studies on related compounds, such as "N 2-[1-(2-Hydroxyphenyl)ethylidene]-N 2′-(1H-indol-3-ylmethylene)carbonic dihydrazide," demonstrate interest in the crystal structure and potential biological activity of indolyl urea derivatives. The crystal structure of this compound revealed a twisted planar indole component, indicating potential for targeted biological interactions due to its specific structural features (S. M. Saharin et al., 2008).
Chiral Separations in Chromatography
Urea derivatives have been explored for their chromatographic properties, particularly in enantiomer separations. A study on urea derivatives derived from various amino acids and bonded to silica gel as chiral stationary phases demonstrated their efficacy in separating racemic mixtures of alcohols, esters, and amino acids, highlighting their application in analytical chemistry (N. Ǒi et al., 1995).
Synthesis and Chemical Reactions
Research has also focused on the synthesis of urea derivatives and their chemical behaviors. For example, "Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement" showed the synthesis of ureas from carboxylic acids, demonstrating the utility of urea derivatives in organic synthesis and potential pharmaceutical applications (Kishore Thalluri et al., 2014).
Hindered Ureas in Synthetic Chemistry
The study on "Hindered ureas as masked isocyanates" revealed that certain urea derivatives can undergo rapid acyl substitution with simple nucleophiles under neutral conditions. This behavior opens up applications in synthetic chemistry for the preparation of amine derivatives, including the protection of amines (M. Hutchby et al., 2009).
Novel Acetylcholinesterase Inhibitors
Further, urea derivatives have been explored for their potential as acetylcholinesterase inhibitors, offering insights into their application in developing treatments for diseases such as Alzheimer's. A series of flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas was synthesized and assessed for antiacetylcholinesterase activity, indicating the potential medicinal applications of such compounds (J. Vidaluc et al., 1995).
Propiedades
IUPAC Name |
1-(1-ethylindol-3-yl)-3-(3-hydroxypropyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2/c1-2-17-10-12(11-6-3-4-7-13(11)17)16-14(19)15-8-5-9-18/h3-4,6-7,10,18H,2,5,8-9H2,1H3,(H2,15,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUHYIZWUZVTNJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)NC(=O)NCCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-ethyl-1H-indol-3-yl)-3-(3-hydroxypropyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl N-{4-[(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)sulfamoyl]phenyl}carbamate](/img/structure/B2483898.png)

![7,7-Difluoro-5-azaspiro[3.4]octane;hydrochloride](/img/structure/B2483905.png)
![N-(3,4-dimethoxyphenyl)-2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2483906.png)
![4-Ethyl-5-fluoro-6-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]pyrimidine](/img/structure/B2483907.png)
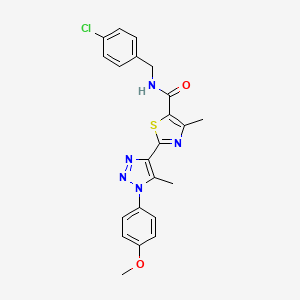
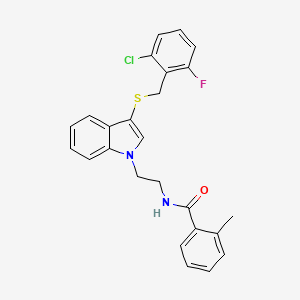

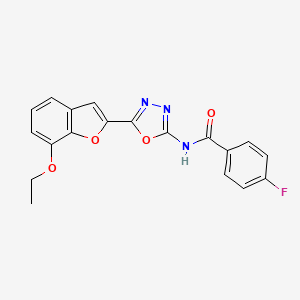
![(2E)-N-benzyl-2-cyano-3-[(3-methoxyphenyl)amino]prop-2-enamide](/img/structure/B2483914.png)
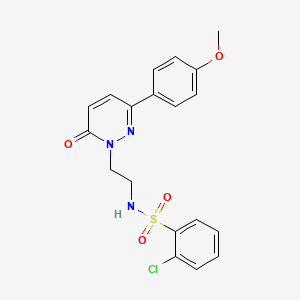

![3-[(2,2-difluoroethoxy)methyl]-4-iodo-1-isobutyl-1H-pyrazole](/img/structure/B2483919.png)
![2-[2,3,5,6-tetrafluoro-4-[(E)-prop-1-enyl]phenoxy]benzaldehyde](/img/structure/B2483920.png)